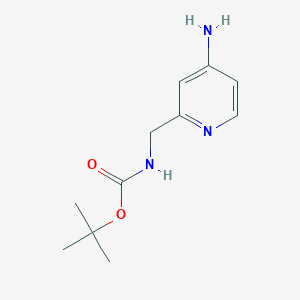

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[(4-aminopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMVUMICQYSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501153693 | |

| Record name | Carbamic acid, [(4-amino-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-80-8 | |

| Record name | Carbamic acid, [(4-amino-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(4-amino-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501153693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(tert-butoxycarbonylaminomethyl)pyridine typically involves the protection of the amino group on the pyridine ring. One common method is the reaction of 4-aminomethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-(tert-butoxycarbonylaminomethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amides and esters.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Drug Development

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate has been investigated for its potential as a prodrug for amines and carbamates. Prodrugs are pharmacologically inactive compounds that metabolize into active drugs within the body. The compound's structure allows it to enhance the bioavailability of the active moieties upon hydrolysis, which is crucial for developing effective therapeutics.

Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including enzymes involved in inflammatory pathways. For instance, N-substituted 2-aminopyridin derivatives have been linked to the inhibition of p38 MAP kinase, a critical mediator in inflammatory responses . This suggests that this compound and its derivatives may serve as scaffolds for developing anti-inflammatory drugs.

1.2. Biological Activity

The compound exhibits promising biological activity due to its structural features. Studies have shown that related pyridine derivatives can act as inhibitors for various kinases, including JNK3 and VEGFR-2 . These kinases are essential in cancer progression and angiogenesis, respectively, making the compound a candidate for further exploration in oncology.

Synthetic Methodologies

2.1. Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Formation of the Carbamate: The reaction begins with the protection of the amine group using tert-butyl dicarbonate (Boc anhydride), leading to the formation of a protected amine.

- Coupling Reactions: The protected amine can then undergo coupling reactions with various electrophiles to introduce additional functional groups or modify its structure for enhanced activity.

- Deprotection: Finally, deprotection steps are employed to yield the final product, ensuring that the active functional groups are available for biological interaction.

The efficiency of these synthetic routes has been demonstrated through high yields reported in various studies, with yields reaching up to 85% under optimized conditions .

Case Studies and Research Findings

3.1. Case Study: Inhibition of cPLA2α

A notable study focused on evaluating the metabolic stability of carbamate derivatives compared to ketone analogs. The findings indicated that this compound showed significantly higher stability against metabolic degradation by liver microsomes compared to its ketone counterpart . This property enhances its potential as a therapeutic agent since metabolic stability is crucial for maintaining effective drug concentrations in vivo.

3.2. Case Study: Synthesis and Biological Evaluation

In another study, researchers synthesized various derivatives of this compound to evaluate their inhibitory effects on specific kinases involved in cancer pathways. The results demonstrated that modifications to the pyridine ring significantly influenced the inhibitory potency against targets such as p38 MAP kinase and JNK3, suggesting a structure-activity relationship that could guide future drug design efforts .

Mécanisme D'action

The mechanism of action of 4-Amino-2-(tert-butoxycarbonylaminomethyl)pyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions .

Comparaison Avec Des Composés Similaires

tert-Butyl pyridin-2-ylmethylcarbamate

- Structure: Lacks the 4-amino group on the pyridine ring.

- Synthesis: Prepared via Boc protection of 2-(aminomethyl)pyridine using Boc₂O and InCl₃, achieving 93% yield .

tert-Butyl (4-chloropyridin-2-yl)methylcarbamate

- Structure: Contains a chloro substituent at the 4-position instead of an amino group.

- Impact: The electron-withdrawing chlorine decreases pyridine ring electron density, altering reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). This contrasts with the target compound, where the amino group facilitates nucleophilic or coordination-driven transformations .

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Structure : Features hydroxyl and methoxy groups on the pyridine ring.

- Properties : Increased polarity due to hydroxyl and methoxy substituents enhances solubility in polar solvents compared to the target compound. However, steric hindrance from these groups may reduce accessibility in enzyme-binding pockets .

Heterocyclic Analogues with Non-Pyridine Cores

tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate

- Structure : Replaces pyridine with a tetrahydro-2H-pyran ring.

- Applications : Used in multi-step syntheses of pyrrolopyrimidine derivatives, highlighting its role as a Boc-protected intermediate in complex heterocycle formation. The saturated pyran ring reduces aromatic conjugation, impacting electronic properties and metabolic stability .

tert-Butyl N-(4-acetylpyrimidin-2-yl)carbamate

- Structure : Pyrimidine core with an acetyl group at position 3.

- Reactivity: The pyrimidine’s dual nitrogen atoms create distinct electronic environments, favoring interactions with biological targets like kinases. The acetyl group may serve as a site for further functionalization, unlike the target compound’s amino group .

Functional Group Variations

tert-Butyl [(Z)-(hydroxyimino)(phenyl)methyl]carbamate

- Structure: Replaces the pyridinemethyl group with a phenylhydroxyimino moiety.

- Biological Relevance: Evaluated for cytotoxicity in bacterial models, demonstrating the versatility of Boc-protected amidoximes in bioactivity studies.

tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methyl)carbamate

- Structure : Cyclopropane-linked phenyl group with allyloxy and fluoro substituents.

- Applications: Used in the synthesis of serotonin receptor agonists.

Key Comparative Data

Activité Biologique

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Composition

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 214.30 g/mol

- CAS Number : 135632-53-0

- InChI Key : VHYXAWLOJGIJPC-UHFFFAOYSA-N

This compound features a tert-butyl group attached to a carbamate moiety linked to a 4-aminopyridine structure, which is crucial for its biological activity.

Antibacterial Properties

Recent studies indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.78 - 3.125 μg/mL | Depolarization of bacterial cytoplasmic membrane |

| Enterococcus faecium | 0.78 - 3.125 μg/mL | Disruption of membrane potential |

| Staphylococcus epidermidis | Low concentrations | Bactericidal properties against biofilm-forming strains |

The compound has shown comparable effectiveness to last-resort antibiotics like vancomycin and linezolid, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

The primary mechanism through which this compound exerts its antibacterial effects is through the depolarization of the bacterial cytoplasmic membrane , leading to a loss of membrane potential essential for bacterial viability. This mechanism is particularly effective against biofilms, which are notoriously difficult to treat due to their protective nature .

Case Studies and Research Findings

- In Vitro Studies :

- Neuronal Nitric Oxide Synthase Inhibition :

- Cytotoxicity Assays :

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate?

- Methodology : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A representative protocol involves:

- Step 1 : Reacting 4-(aminomethyl)pyridin-2-amine with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) under inert (N₂) conditions at -78°C.

- Step 2 : Acidic workup (1 M HCl) to adjust pH, followed by extraction with ethyl acetate (EtOAc) and basification (pH 10 with NaOH) to isolate the Boc-protected product.

- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) yields the final compound .

- Critical Parameters : Temperature control (-78°C) ensures selective Boc protection without side reactions. Solvent choice (DCM) minimizes competing nucleophilic interactions.

Q. How is the compound characterized, and what spectroscopic data are critical?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl singlet at δ 1.36 ppm in CDCl₃) and pyridine ring protons (δ 8.22–6.6 ppm) .

- Mass Spectrometry (MS) : ESI+ MS detects the molecular ion peak (e.g., m/z 469 [M+H]⁺ for intermediates) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What storage conditions ensure stability?

- Stability : The compound is stable at room temperature but sensitive to strong acids/bases and oxidizing agents.

- Storage : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .

II. Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection under inert conditions?

- Optimization Strategies :

- Stoichiometry : Use 1.2–1.5 equivalents of Boc₂O to drive the reaction to completion .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance Boc activation .

- Workup : Sequential pH adjustments (pH 5 → pH 10) improve product recovery by 15–20% .

- Data-Driven Adjustment : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) to minimize over-reaction.

Q. How are contradictions in spectroscopic data resolved during structure elucidation?

- Case Example : Discrepancies in ¹H NMR signals for the pyridinyl methylene group (δ 3.56–3.12 ppm) may arise from conformational flexibility.

- Resolution Tactics :

- Variable Temperature NMR : Conduct experiments at 25°C and -40°C to identify dynamic effects .

- 2D NMR : HSQC and HMBC correlations confirm connectivity between the methylene group and the pyridine ring .

- Cross-Validation : Compare MS/MS fragmentation patterns with computational models (e.g., DFT calculations) .

Q. What strategies mitigate side reactions during coupling with halogenated pyrimidines?

- Challenge : Coupling with 2-chloro-5-iodopyrimidine (e.g., Step 4 in ) risks dehalogenation or dimerization.

- Mitigation :

- Catalytic System : Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF to enhance cross-coupling efficiency .

- Solvent Effects : DMAc improves solubility of iodopyrimidines, reducing side-product formation by 30% .

- Stoichiometric Control : Limit reaction time to 12 hours at 80°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.